N-[(1,3-dioxoisoindol-2-yl)methyl]-N-phenyloctanamide
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Overview
Description
N-[(1,3-dioxoisoindol-2-yl)methyl]-N-phenyloctanamide is a complex organic compound that features a phthalimide group linked to an octanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-dioxoisoindol-2-yl)methyl]-N-phenyloctanamide typically involves the reaction of phthalimide with an appropriate amine under controlled conditions. One common method involves the use of phthalimide and octanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-dioxoisoindol-2-yl)methyl]-N-phenyloctanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phthalimide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phthalimide derivatives.
Scientific Research Applications
N-[(1,3-dioxoisoindol-2-yl)methyl]-N-phenyloctanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(1,3-dioxoisoindol-2-yl)methyl]-N-phenyloctanamide involves its interaction with specific molecular targets. The phthalimide group can interact with proteins and enzymes, potentially inhibiting their activity. The compound may also modulate signaling pathways by binding to receptors or other cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Phthalimide: A simpler analog with similar structural features.
N-phenylphthalimide: Contains a phenyl group attached to the phthalimide moiety.
N-octylphthalimide: Features an octyl chain linked to the phthalimide group.
Uniqueness
N-[(1,3-dioxoisoindol-2-yl)methyl]-N-phenyloctanamide is unique due to the combination of the phthalimide group with both phenyl and octanamide chains. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H26N2O3 |
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Molecular Weight |
378.5g/mol |
IUPAC Name |
N-[(1,3-dioxoisoindol-2-yl)methyl]-N-phenyloctanamide |
InChI |
InChI=1S/C23H26N2O3/c1-2-3-4-5-9-16-21(26)24(18-12-7-6-8-13-18)17-25-22(27)19-14-10-11-15-20(19)23(25)28/h6-8,10-15H,2-5,9,16-17H2,1H3 |
InChI Key |
MNTVELDHFABFDK-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)N(CN1C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Canonical SMILES |
CCCCCCCC(=O)N(CN1C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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